- Bis(arylimidazole) Iridium Picolinate Emitters and Preferential Dipole Orientation in Films, ACS Omega, 2018, 3(3), 2673-2682

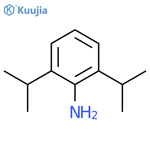

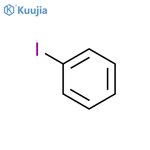

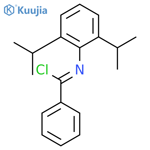

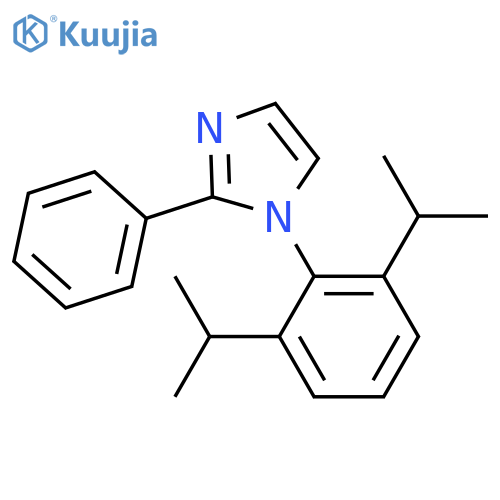

Cas no 914306-50-6 (1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole)

914306-50-6 structure

Produktname:1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole

CAS-Nr.:914306-50-6

MF:C21H24N2

MW:304.428665161133

MDL:MFCD27923076

CID:1016424

PubChem ID:58037491

1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole

- 1-(2,6-diisopropylphenyl)-2-phenylimidazole

- 1-[2,6-di(propan-2-yl)phenyl]-2-phenylimidazole

- AK142553

- AX8282372

- 1-[2,6-Di(propan-2-yl)phenyl]-2-phenyl-1H-imidazole

- 1-[2,6-Bis(1-methylethyl)phenyl]-2-phenyl-1H-imidazole (ACI)

- 2-Phenyl-1-(2,6-diisopropylphenyl)-1H-imidazole

- CS-0154310

- DS-6458

- 914306-50-6

- MFCD27923076

- AKOS022175028

- C77122

- 1-[2,6-bis(propan-2-yl)phenyl]-2-phenyl-1H-imidazole

- SCHEMBL2040213

- C21H24N2

- DA-31523

- DTXSID50728686

-

- MDL: MFCD27923076

- Inchi: 1S/C21H24N2/c1-15(2)18-11-8-12-19(16(3)4)20(18)23-14-13-22-21(23)17-9-6-5-7-10-17/h5-16H,1-4H3

- InChI-Schlüssel: DGCQHTACQZUATF-UHFFFAOYSA-N

- Lächelt: N1=C(C2C=CC=CC=2)N(C2C(C(C)C)=CC=CC=2C(C)C)C=C1

Berechnete Eigenschaften

- Genaue Masse: 304.19400

- Monoisotopenmasse: 304.193948774g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 0

- Anzahl der Akzeptoren für Wasserstoffbindungen: 1

- Schwere Atomanzahl: 23

- Anzahl drehbarer Bindungen: 4

- Komplexität: 343

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- XLogP3: 5.6

- Topologische Polaroberfläche: 17.8

Experimentelle Eigenschaften

- Siedepunkt: 454.5°C at 760 mmHg

- PSA: 17.82000

- LogP: 5.78610

1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole Sicherheitsinformationen

- Signalwort:Warning

- Gefahrenhinweis: H302-H315-H319-H335

- Warnhinweis: P261-P305+P351+P338

- Lagerzustand:Sealed in dry,Room Temperature

1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole Zolldaten

- HS-CODE:2933290090

- Zolldaten:

China Zollkodex:

2933290090Übersicht:

293309090. Andere Verbindungen mit nicht verschmolzenem Imidazolring in der Struktur. MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:6.5%. Allgemeintarif:20.0%

Deklarationselemente:

Produktname, Inhalt der KomponentenBitte geben Sie das Erscheinungsbild von Urotropin, 6-Caprolactam bitte das Erscheinungsbild an, Signing date

Zusammenfassung:

293309090. andere Verbindungen, die einen nicht verwendeten Imidazolring (auch hydriert) in der Struktur enthalten. MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:6.5%. General tariff:20.0%

1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JC645-200mg |

1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole |

914306-50-6 | 95+% | 200mg |

1049.0CNY | 2021-07-12 | |

| Chemenu | CM187325-5g |

1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole |

914306-50-6 | 95% | 5g |

$1346 | 2021-08-05 | |

| Ambeed | A193706-250mg |

1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole |

914306-50-6 | 95% | 250mg |

$56.0 | 2024-08-02 | |

| Chemenu | CM187325-1g |

1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole |

914306-50-6 | 95% | 1g |

$106 | 2024-07-20 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JC645-100mg |

1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole |

914306-50-6 | 95+% | 100mg |

766CNY | 2021-05-08 | |

| abcr | AB528119-1g |

1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole; . |

914306-50-6 | 1g |

€281.50 | 2025-02-20 | ||

| A2B Chem LLC | AI61203-1g |

1-(2,6-Diisopropylphenyl)-2-phenyl-1h-imidazole |

914306-50-6 | 95% | 1g |

$108.00 | 2024-07-18 | |

| 1PlusChem | 1P00IH4J-100mg |

1-(2,6-Diisopropylphenyl)-2-phenyl-1H-iMidazole |

914306-50-6 | 95% | 100mg |

$27.00 | 2024-04-20 | |

| 1PlusChem | 1P00IH4J-1g |

1-(2,6-Diisopropylphenyl)-2-phenyl-1H-iMidazole |

914306-50-6 | 95% | 1g |

$118.00 | 2024-04-20 | |

| A2B Chem LLC | AI61203-100mg |

1-(2,6-Diisopropylphenyl)-2-phenyl-1h-imidazole |

914306-50-6 | 95% | 100mg |

$25.00 | 2024-07-18 |

1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Solvents: Water ; 16 h, rt

1.2 Reagents: Ammonium chloride Solvents: Water ; rt → reflux; 1.5 h, reflux

1.3 Reagents: Phosphoric acid Solvents: Water ; 6 h, reflux; reflux → rt; rt → 0 °C

1.4 Reagents: Potassium hydroxide Solvents: Water ; pH 9, 0 °C

2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 30 min, 0 °C

2.2 Reagents: Zinc chloride Solvents: 2-Methyltetrahydrofuran ; 30 min, 0 °C; 0 °C → rt; rt → 40 °C

2.3 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene ; 40 °C → 90 °C; 21 h, 90 °C

1.2 Reagents: Ammonium chloride Solvents: Water ; rt → reflux; 1.5 h, reflux

1.3 Reagents: Phosphoric acid Solvents: Water ; 6 h, reflux; reflux → rt; rt → 0 °C

1.4 Reagents: Potassium hydroxide Solvents: Water ; pH 9, 0 °C

2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 30 min, 0 °C

2.2 Reagents: Zinc chloride Solvents: 2-Methyltetrahydrofuran ; 30 min, 0 °C; 0 °C → rt; rt → 40 °C

2.3 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene ; 40 °C → 90 °C; 21 h, 90 °C

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; overnight, rt

1.2 Reagents: p-Toluenesulfonic acid Solvents: Acetone , Water ; 2 h, reflux

1.3 Reagents: Tetrafluoroboric acid Solvents: Acetic anhydride , Water ; reflux → 0 °C; 0 °C; overnight, rt

1.4 Reagents: Ammonium acetate Solvents: Acetonitrile ; 1 d, rt

1.5 Reagents: Tetrafluoroboric acid Solvents: Water ; overnight, 80 °C

1.2 Reagents: p-Toluenesulfonic acid Solvents: Acetone , Water ; 2 h, reflux

1.3 Reagents: Tetrafluoroboric acid Solvents: Acetic anhydride , Water ; reflux → 0 °C; 0 °C; overnight, rt

1.4 Reagents: Ammonium acetate Solvents: Acetonitrile ; 1 d, rt

1.5 Reagents: Tetrafluoroboric acid Solvents: Water ; overnight, 80 °C

Referenz

- Synthesis of 1,2-diaryl- and 1-aryl-2-alkylimidazoles with sterically demanding substituents, European Journal of Organic Chemistry, 2013, 2013(27), 6137-6145

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 0 °C; 30 min, rt

1.2 overnight, rt

2.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; overnight, rt

2.2 Reagents: p-Toluenesulfonic acid Solvents: Acetone , Water ; 2 h, reflux

2.3 Reagents: Tetrafluoroboric acid Solvents: Acetic anhydride , Water ; reflux → 0 °C; 0 °C; overnight, rt

2.4 Reagents: Ammonium acetate Solvents: Acetonitrile ; 1 d, rt

2.5 Reagents: Tetrafluoroboric acid Solvents: Water ; overnight, 80 °C

1.2 overnight, rt

2.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; overnight, rt

2.2 Reagents: p-Toluenesulfonic acid Solvents: Acetone , Water ; 2 h, reflux

2.3 Reagents: Tetrafluoroboric acid Solvents: Acetic anhydride , Water ; reflux → 0 °C; 0 °C; overnight, rt

2.4 Reagents: Ammonium acetate Solvents: Acetonitrile ; 1 d, rt

2.5 Reagents: Tetrafluoroboric acid Solvents: Water ; overnight, 80 °C

Referenz

- Synthesis of 1,2-diaryl- and 1-aryl-2-alkylimidazoles with sterically demanding substituents, European Journal of Organic Chemistry, 2013, 2013(27), 6137-6145

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 30 min, 0 °C

1.2 Reagents: Zinc chloride Solvents: 2-Methyltetrahydrofuran ; 30 min, 0 °C; 0 °C → rt; rt → 40 °C

1.3 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene ; 40 °C → 90 °C; 21 h, 90 °C

1.2 Reagents: Zinc chloride Solvents: 2-Methyltetrahydrofuran ; 30 min, 0 °C; 0 °C → rt; rt → 40 °C

1.3 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene ; 40 °C → 90 °C; 21 h, 90 °C

Referenz

- Bis(arylimidazole) Iridium Picolinate Emitters and Preferential Dipole Orientation in Films, ACS Omega, 2018, 3(3), 2673-2682

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Solvents: Methanol , Water ; 16 h, rt

1.2 Reagents: Ammonium chloride Solvents: Water ; rt → reflux

1.3 Solvents: Water ; 1.5 h, reflux

1.4 Reagents: Phosphoric acid Solvents: Water ; 6 h, reflux; reflux → rt; rt → 0 °C

1.5 Reagents: Potassium hydroxide Solvents: Water ; pH 9, 0 °C

2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 30 min, 0 °C

2.2 Reagents: Zinc chloride Solvents: 2-Methyltetrahydrofuran ; 30 min, 0 °C; 0 °C → rt; rt → 40 °C

2.3 Catalysts: Tetrakis(triphenylphosphine)palladium ; 40 °C → 90 °C; 21 h, 90 °C; 90 °C → rt

1.2 Reagents: Ammonium chloride Solvents: Water ; rt → reflux

1.3 Solvents: Water ; 1.5 h, reflux

1.4 Reagents: Phosphoric acid Solvents: Water ; 6 h, reflux; reflux → rt; rt → 0 °C

1.5 Reagents: Potassium hydroxide Solvents: Water ; pH 9, 0 °C

2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 30 min, 0 °C

2.2 Reagents: Zinc chloride Solvents: 2-Methyltetrahydrofuran ; 30 min, 0 °C; 0 °C → rt; rt → 40 °C

2.3 Catalysts: Tetrakis(triphenylphosphine)palladium ; 40 °C → 90 °C; 21 h, 90 °C; 90 °C → rt

Referenz

- Exploration of bis(arylimidazole) Iridium picolinate complexes, ChemRxiv, 2017, 1, 1-7

Herstellungsverfahren 6

Reaktionsbedingungen

1.1 Reagents: Phosphoric acid Solvents: Toluene ; rt → reflux; 3 h, reflux; reflux → rt

1.2 Reagents: Sodium carbonate Solvents: Water ; pH 9 - 10, rt

1.2 Reagents: Sodium carbonate Solvents: Water ; pH 9 - 10, rt

Referenz

- Synthesis of 1-(2,6-diisopropylphenyl)-2-phenyl-1H-imidazole, Jingxi Huagong Zhongjianti, 2015, 45(4), 52-54

Herstellungsverfahren 7

Reaktionsbedingungen

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 1 h, < 0 °C; 1 h, < 0 °C

2.1 Reagents: Phosphorus oxychloride Solvents: Toluene ; 3 h, rt → reflux

2.2 Reagents: Triethylamine Solvents: Acetonitrile ; cooled; < 25 °C; 1 h, rt

3.1 Reagents: Phosphoric acid Solvents: Toluene ; rt → reflux; 3 h, reflux; reflux → rt

3.2 Reagents: Sodium carbonate Solvents: Water ; pH 9 - 10, rt

2.1 Reagents: Phosphorus oxychloride Solvents: Toluene ; 3 h, rt → reflux

2.2 Reagents: Triethylamine Solvents: Acetonitrile ; cooled; < 25 °C; 1 h, rt

3.1 Reagents: Phosphoric acid Solvents: Toluene ; rt → reflux; 3 h, reflux; reflux → rt

3.2 Reagents: Sodium carbonate Solvents: Water ; pH 9 - 10, rt

Referenz

- Synthesis of 1-(2,6-diisopropylphenyl)-2-phenyl-1H-imidazole, Jingxi Huagong Zhongjianti, 2015, 45(4), 52-54

Herstellungsverfahren 8

Reaktionsbedingungen

1.1 Reagents: Triethylamine Solvents: Acetonitrile ; cooled; < 25 °C; 1 h, rt

2.1 Reagents: Phosphoric acid Solvents: Toluene ; rt → reflux; 3 h, reflux; reflux → rt

2.2 Reagents: Sodium carbonate Solvents: Water ; pH 9 - 10, rt

2.1 Reagents: Phosphoric acid Solvents: Toluene ; rt → reflux; 3 h, reflux; reflux → rt

2.2 Reagents: Sodium carbonate Solvents: Water ; pH 9 - 10, rt

Referenz

- Synthesis of 1-(2,6-diisopropylphenyl)-2-phenyl-1H-imidazole, Jingxi Huagong Zhongjianti, 2015, 45(4), 52-54

Herstellungsverfahren 9

Reaktionsbedingungen

1.1 Reagents: Tetrafluoroboric acid Solvents: Water ; 0 °C; overnight, rt

2.1 Reagents: Ammonium acetate Solvents: Acetonitrile ; 1 d, rt

2.2 Reagents: Tetrafluoroboric acid Solvents: Water ; overnight, 80 °C

2.1 Reagents: Ammonium acetate Solvents: Acetonitrile ; 1 d, rt

2.2 Reagents: Tetrafluoroboric acid Solvents: Water ; overnight, 80 °C

Referenz

- Synthesis of 1,2-diaryl- and 1-aryl-2-alkylimidazoles with sterically demanding substituents, European Journal of Organic Chemistry, 2013, 2013(27), 6137-6145

Herstellungsverfahren 10

Reaktionsbedingungen

1.1 Reagents: Phosphorus oxychloride Solvents: Toluene ; 3 h, rt → reflux

2.1 Reagents: Triethylamine Solvents: Acetonitrile ; cooled; < 25 °C; 1 h, rt

3.1 Reagents: Phosphoric acid Solvents: Toluene ; rt → reflux; 3 h, reflux; reflux → rt

3.2 Reagents: Sodium carbonate Solvents: Water ; pH 9 - 10, rt

2.1 Reagents: Triethylamine Solvents: Acetonitrile ; cooled; < 25 °C; 1 h, rt

3.1 Reagents: Phosphoric acid Solvents: Toluene ; rt → reflux; 3 h, reflux; reflux → rt

3.2 Reagents: Sodium carbonate Solvents: Water ; pH 9 - 10, rt

Referenz

- Synthesis of 1-(2,6-diisopropylphenyl)-2-phenyl-1H-imidazole, Jingxi Huagong Zhongjianti, 2015, 45(4), 52-54

Herstellungsverfahren 11

Reaktionsbedingungen

1.1 Reagents: Ammonium acetate Solvents: Acetonitrile ; 1 d, rt

1.2 Reagents: Tetrafluoroboric acid Solvents: Water ; overnight, 80 °C

1.2 Reagents: Tetrafluoroboric acid Solvents: Water ; overnight, 80 °C

Referenz

- Synthesis of 1,2-diaryl- and 1-aryl-2-alkylimidazoles with sterically demanding substituents, European Journal of Organic Chemistry, 2013, 2013(27), 6137-6145

Herstellungsverfahren 12

Reaktionsbedingungen

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 30 min, 0 °C

1.2 Reagents: Zinc chloride Solvents: 2-Methyltetrahydrofuran ; 30 min, 0 °C; 0 °C → rt; rt → 40 °C

1.3 Catalysts: Tetrakis(triphenylphosphine)palladium ; 40 °C → 90 °C; 21 h, 90 °C; 90 °C → rt

1.2 Reagents: Zinc chloride Solvents: 2-Methyltetrahydrofuran ; 30 min, 0 °C; 0 °C → rt; rt → 40 °C

1.3 Catalysts: Tetrakis(triphenylphosphine)palladium ; 40 °C → 90 °C; 21 h, 90 °C; 90 °C → rt

Referenz

- Exploration of bis(arylimidazole) Iridium picolinate complexes, ChemRxiv, 2017, 1, 1-7

Herstellungsverfahren 13

Reaktionsbedingungen

1.1 Reagents: Phosphorus oxychloride Solvents: Toluene ; 3 h, rt → reflux

1.2 Reagents: Triethylamine Solvents: Acetonitrile ; cooled; < 25 °C; 1 h, rt

2.1 Reagents: Phosphoric acid Solvents: Toluene ; rt → reflux; 3 h, reflux; reflux → rt

2.2 Reagents: Sodium carbonate Solvents: Water ; pH 9 - 10, rt

1.2 Reagents: Triethylamine Solvents: Acetonitrile ; cooled; < 25 °C; 1 h, rt

2.1 Reagents: Phosphoric acid Solvents: Toluene ; rt → reflux; 3 h, reflux; reflux → rt

2.2 Reagents: Sodium carbonate Solvents: Water ; pH 9 - 10, rt

Referenz

- Synthesis of 1-(2,6-diisopropylphenyl)-2-phenyl-1H-imidazole, Jingxi Huagong Zhongjianti, 2015, 45(4), 52-54

Herstellungsverfahren 14

Reaktionsbedingungen

Referenz

- C-N-Cyclometalated Platinum(II) Complexes with Sterically Demanding 1,2-Diarylimidazole Ligands, Organometallics, 2014, 33(13), 3464-3473

1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole Raw materials

- Benzamide, N-[2,6-bis(1-methylethyl)phenyl]-

- Benzenamine, N-(2,2-diethoxyethyl)-2,6-bis(1-methylethyl)-

- Benzoic acid

- Borate(1-),tetrafluoro-

- 2,6-bis(propan-2-yl)aniline

- 2-Bromo-1,1-diethoxyethane

- Iodobenzene

- 2,2-diethoxyethan-1-amine

- 1-(2,6-Diisopropylphenyl)imidazole

- N-[2,6-Bis(1-methylethyl)phenyl]benzenecarboximidoyl chloride

- Benzoyl chloride

- Glyoxal

- N-[2,6-Bis(1-methylethyl)phenyl]-N′-(2,2-diethoxyethyl)benzenecarboximidamide

- N-[2,6-Bis(1-methylethyl)phenyl]-N-(2-oxoethyl)benzamide

1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole Preparation Products

1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole Verwandte Literatur

-

Jinyong Zhuang,Wanfei Li,Weichen Wu,Minshun Song,Wenming Su,Ming Zhou,Zheng Cui New J. Chem. 2015 39 246

-

Jieqiong Li,Li Wang,Kenan Sun,Jinglai Zhang Dalton Trans. 2016 45 3034

-

Qiang Wang,Fabien Lucas,Cassandre Quinton,Yang-Kun Qu,Jo?lle Rault-Berthelot,Olivier Jeannin,Sheng-Yi Yang,Fan-Cheng Kong,Sarvendra Kumar,Liang-Sheng Liao,Cyril Poriel,Zuo-Quan Jiang Chem. Sci. 2020 11 4887

914306-50-6 (1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole) Verwandte Produkte

- 1260158-06-2(1-(2-Nitroethyl)-4-(propan-2-yloxy)benzene)

- 129014-50-2(1H-Indazole, 6-fluoro-1-methyl-3-(4-piperidinyl)-, hydrochloride)

- 864494-18-8(2-(piperidin-4-yl)propan-2-amine)

- 1211390-81-6(2-fluoro-N-(2-{6-(morpholin-4-yl)pyrimidin-4-yloxy}ethyl)benzamide)

- 477550-90-6(N-{4-4-(propan-2-yl)phenyl-1,3-thiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide)

- 2287262-31-9(3-(3-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid)

- 1207005-91-1(3-{4H-chromeno4,3-d1,3thiazol-2-yl}-1-(2,6-difluorophenyl)urea)

- 2639408-67-4(Methyl 8-(sulfamoylmethyl)cubane-1-carboxylate)

- 2418650-49-2(1-Benzyl-N-(cyanomethyl)-N-cyclopropyl-5-methoxy-2-methylindole-3-carboxamide)

- 1316217-48-7(2-Chloro-4-((1-(methylsulfonyl)piperidin-3-yl)methyl)pyridine)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:914306-50-6)1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole

Reinheit:99%

Menge:1g

Preis ($):167.0